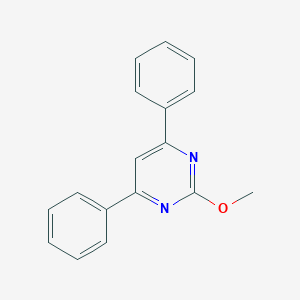![molecular formula C6H10N4OS B261610 N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown promising results in the fields of medicine, agriculture, and material science.
Wirkmechanismus
The mechanism of action of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide varies depending on its application. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response and cancer cell growth. In agriculture, it has been shown to inhibit the activity of fungal and insect enzymes, leading to their death. In material science, it has been shown to act as a Lewis acid catalyst, promoting various chemical reactions.
Biochemical and Physiological Effects:
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown various biochemical and physiological effects in scientific research. In medicine, it has been shown to reduce inflammation and cancer cell growth. In agriculture, it has been shown to protect crops from fungal and insect infestations. In material science, it has been shown to promote various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the activity of various enzymes, making it a potential candidate for drug development and crop protection. Another advantage is its potential use as a catalyst in various chemical reactions. However, a limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. In medicine, it could be further studied for its potential use in cancer treatment and as an anti-inflammatory agent. In agriculture, it could be further studied for its potential use as a fungicide and insecticide. In material science, it could be further studied for its potential use as a catalyst and building block for the synthesis of other compounds. Additionally, further research could be conducted to determine the potential side effects and toxicity of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide.
Synthesemethoden
The synthesis of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide involves the reaction of 5-(ethylthio)-1H-1,2,4-triazole-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide has shown potential in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its fungicidal and insecticidal properties. In material science, it has been studied for its potential use as a catalyst and as a building block for the synthesis of other compounds.
Eigenschaften
Produktname |
N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide |
|---|---|
Molekularformel |
C6H10N4OS |
Molekulargewicht |
186.24 g/mol |
IUPAC-Name |
N-(3-ethylsulfanyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-12-6-8-5(9-10-6)7-4(2)11/h3H2,1-2H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
RWGYUYBCQJTSED-UHFFFAOYSA-N |
SMILES |
CCSC1=NNC(=N1)NC(=O)C |
Kanonische SMILES |
CCSC1=NNC(=N1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)
![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)
![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)